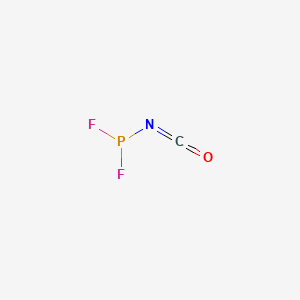
Phosphorisocyanatidous difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorisocyanatidous difluoride is a chemical compound with the formula CF₂NOP It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorisocyanatidous difluoride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with cyanogen fluoride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of electrochemical fluorination techniques. This method allows for the efficient and scalable production of the compound by utilizing anhydrous hydrogen fluoride as the fluorinating agent .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorisocyanatidous difluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Substitution: This compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state fluorides, while reduction reactions can produce lower oxidation state compounds .
Applications De Recherche Scientifique
Phosphorisocyanatidous difluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes, particularly in the formation of fluorinated compounds
Biology: The compound is studied for its potential biological activity and interactions with biomolecules
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals
Industry: This compound is used in the production of specialized materials and coatings, owing to its unique chemical properties
Mécanisme D'action
The mechanism of action of phosphorisocyanatidous difluoride involves its interaction with specific molecular targets and pathways. The compound can form strong bonds with various atoms and groups, leading to significant changes in the structure and function of the target molecules. These interactions are mediated by the unique electronic properties of the phosphorus and fluorine atoms in the compound .
Comparaison Avec Des Composés Similaires
Phosphorisocyanatidous difluoride can be compared with other similar compounds, such as:
Phosphorodifluoridic acid: Similar in structure but differs in reactivity and applications.
Phosphorofluoridic acid: Another related compound with distinct chemical properties.
Phosphorotrifluoridic acid: Known for its higher fluorine content and different reactivity patterns
Propriétés
Numéro CAS |
461-59-6 |
|---|---|
Formule moléculaire |
CF2NOP |
Poids moléculaire |
110.987 g/mol |
Nom IUPAC |
difluoro(isocyanato)phosphane |
InChI |
InChI=1S/CF2NOP/c2-6(3)4-1-5 |
Clé InChI |
DNPZEQDIWFRRQH-UHFFFAOYSA-N |
SMILES canonique |
C(=NP(F)F)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















